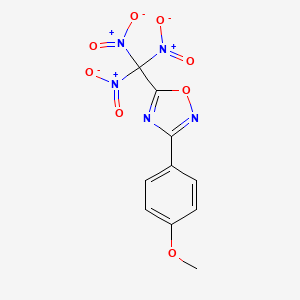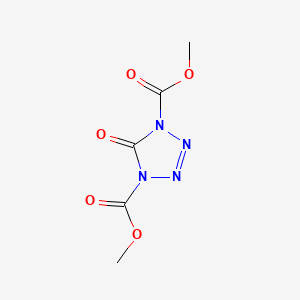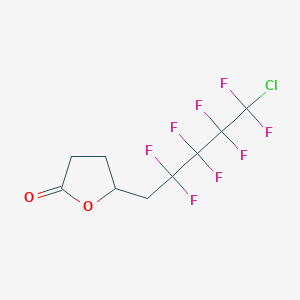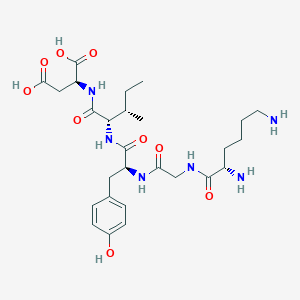![molecular formula C11H22O5S B12591688 4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2lambda~6~-dioxathiolane-2,2-dione CAS No. 634606-24-9](/img/structure/B12591688.png)
4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2lambda~6~-dioxathiolane-2,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2lambda~6~-dioxathiolane-2,2-dione is a chemical compound with the molecular formula C11H22O2. It is also known by other names such as 2-Ethylhexyl glycidyl ether and Glycidyl 2-ethylhexyl ether . This compound is characterized by its unique structure, which includes an oxirane ring and an ethylhexyl group.
Preparation Methods
The synthesis of 4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2lambda~6~-dioxathiolane-2,2-dione typically involves the reaction of 2-ethylhexanol with epichlorohydrin in the presence of a base . The reaction conditions include:
Temperature: Typically around 60-80°C
Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Often an organic solvent like toluene or xylene
Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2lambda~6~-dioxathiolane-2,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the oxirane ring opens up to form different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Scientific Research Applications
4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2lambda~6~-dioxathiolane-2,2-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of polymers and resins, particularly in the coatings and adhesives industries.
Mechanism of Action
The mechanism of action of 4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2lambda~6~-dioxathiolane-2,2-dione involves the interaction of its oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity makes it useful in cross-linking applications and as a building block in synthetic chemistry .
Comparison with Similar Compounds
Similar compounds to 4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2lambda~6~-dioxathiolane-2,2-dione include:
2-Ethylhexyl glycidyl ether: Similar structure but different functional groups.
Glycidyl 2-ethylhexyl ether: Another name for the same compound.
2-Ethyl-1-hexylamine: Different functional group but similar ethylhexyl backbone
The uniqueness of this compound lies in its combination of an oxirane ring and an ethylhexyl group, which imparts specific reactivity and applications in various fields.
Properties
CAS No. |
634606-24-9 |
|---|---|
Molecular Formula |
C11H22O5S |
Molecular Weight |
266.36 g/mol |
IUPAC Name |
4-(2-ethylhexoxymethyl)-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C11H22O5S/c1-3-5-6-10(4-2)7-14-8-11-9-15-17(12,13)16-11/h10-11H,3-9H2,1-2H3 |
InChI Key |
HSHDBXOTWLSTHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COCC1COS(=O)(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide](/img/structure/B12591605.png)
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B12591608.png)



![4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid](/img/structure/B12591632.png)



![1-[4-[4-(6-Bromohexoxy)phenyl]phenyl]-2,3-difluoro-4-octoxybenzene](/img/structure/B12591664.png)
![2(1H)-Pyrimidinone, 4-azido-1-(2-fluorophenyl)-6-[4-(methylthio)phenyl]-](/img/structure/B12591670.png)
![2-[(2,3-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12591675.png)

![5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12591685.png)
